![2-[1-(3-Methyl-piperazin-1-yl)-ethyl]-pyrazine hydrochloride - 1289387-73-0](/images/structure/BT-3366011.png) 
                            2-[1-(3-Methyl-piperazin-1-yl)-ethyl]-pyrazine hydrochloride is a chemical compound with significant pharmacological potential. Its molecular formula is , and it has a molecular weight of approximately 242.75 g/mol. The compound is recognized for its role in various therapeutic applications, particularly as a phosphodiesterase inhibitor, which can be beneficial in treating conditions related to the central nervous system and other diseases influenced by cyclic nucleotide signaling pathways .
This compound falls under the category of pyrazine derivatives, which are known for their diverse biological activities. The specific classification can be attributed to its structure, which includes a pyrazine ring substituted with a piperazine moiety. The hydrochloride form indicates the presence of hydrochloric acid in its salt form, enhancing its solubility and stability for pharmaceutical applications .
The synthesis of 2-[1-(3-Methyl-piperazin-1-yl)-ethyl]-pyrazine hydrochloride typically involves several key steps:
2-[1-(3-Methyl-piperazin-1-yl)-ethyl]-pyrazine hydrochloride has been investigated for its reactivity in various chemical reactions:
The mechanism of action for 2-[1-(3-Methyl-piperazin-1-yl)-ethyl]-pyrazine hydrochloride primarily involves:
2-[1-(3-Methyl-piperazin-1-yl)-ethyl]-pyrazine hydrochloride has several notable applications:
The synthesis of piperazine-pyrazine hybrids typically employs reductive amination and N-acylation strategies. For 2-[1-(3-Methyl-piperazin-1-yl)-ethyl]-pyrazine hydrochloride, a convergent approach links functionalized pyrazine precursors with substituted piperazines. Key steps include:
Table 1: Traditional Synthesis Routes Comparison
| Method | Yield (%) | Key Limitation | Purification Required | 
|---|---|---|---|
| Reductive Amination | 60–70 | Imine byproducts | Silica chromatography | 
| Carbodiimide Coupling | 75–85 | Racemization risk | Recrystallization | 
| Nucleophilic Displacement | 50–65 | Halogenated precursor needed | Extraction | 
Piperazine N-alkylation is critical for introducing the ethyl-pyrazine moiety. Regioselective alkylation at the piperazine N-1 position is achieved using:
Solvent polarity significantly impacts regioselectivity, with aprotic solvents (DMF, acetonitrile) favoring monoalkylation over dialkylation (8:1 ratio) [3].
Conversion to the hydrochloride salt enhances stability and crystallinity. Optimization involves:
Transition-metal catalysis enables direct C–N bond formation:
Table 2: Catalytic vs. Non-Catalytic Methods
| Parameter | Pd-Catalyzed Coupling | SNAr Reaction | 
|---|---|---|
| Yield (%) | 85–90 | 70–75 | 
| Reaction Time | 2 h | 30 min (microwave) | 
| Metal Residue Concern | Yes (≤10 ppm) | No | 
| Scale-Up Feasibility | Moderate | High | 
Flow chemistry adaptations: Microreactors with immobilized Pd catalysts enable continuous synthesis, reducing reaction times to 5 minutes [2].
Sustainability improvements focus on waste reduction and energy efficiency:
Life-cycle assessment confirms solvent-free routes reduce E-factor (kg waste/kg product) from 32 to 5 [3].
 
                                    
                CAS No.: 2134602-45-0
 
                                    
                CAS No.: 1397-77-9
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
 
                                    
                CAS No.: 591-81-1
CAS No.: 51800-34-1